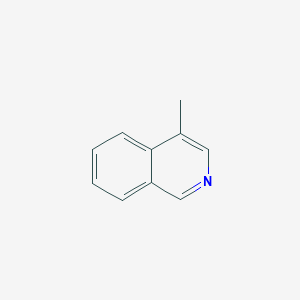

4-Methylisoquinoline

Beschreibung

Significance of the Isoquinoline (B145761) Scaffold in Chemical Sciences

The isoquinoline scaffold, a bicyclic aromatic compound consisting of fused benzene (B151609) and pyridine (B92270) rings, holds a prominent position in chemical sciences. Its significance stems from its widespread occurrence in a vast array of natural products, particularly alkaloids, which often exhibit potent biological activities. Since the early 19th century, when the first bioactive isoquinoline alkaloid, morphine, was isolated from the opium plant, this class of compounds has garnered considerable scientific attention. nih.govrsc.org The structural diversity inherent in isoquinoline alkaloids, often derived from tyrosine or phenylalanine building blocks, contributes to their wide range of pharmacological properties. nih.govrsc.org

The isoquinoline framework serves as a privileged scaffold in medicinal chemistry and drug development. rsc.orgnih.govnih.gov Many drugs currently in clinical use or trials incorporate the isoquinoline structure, targeting various ailments including tumors, infections, nervous system disorders, and cardiovascular diseases. nih.gov The versatility of the isoquinoline core allows for diverse functionalization, making it an attractive target for synthetic organic chemists aiming to construct complex molecules with potential therapeutic applications. rsc.orgnih.gov The increasing number of publications over the past two centuries reflects the research intensity and importance of this field. nih.govrsc.org

Overview of the 4-Methylisoquinoline Structural Motif in Natural Products and Synthetic Compounds

This compound is a specific methylated analogue of the parent isoquinoline structure, featuring a methyl group attached at the C-4 position. While the broader class of isoquinoline alkaloids is abundant in nature, the specific occurrence of this compound itself in natural products is less extensively documented compared to other isoquinoline derivatives like those found in benzylisoquinolines, aporphines, or protoberberines. However, related tetrahydroisoquinoline derivatives, such as 1,2,3,4-tetrahydro-4-methylisoquinoline, have been identified and noted for their presence in certain natural products, highlighting the potential for the this compound motif or its reduced forms to appear in biological contexts. a2bchem.com

In synthetic chemistry, the this compound structural motif is a target of interest due to the broader significance of the isoquinoline scaffold in drug discovery and materials science. Various synthetic methodologies have been developed to construct the isoquinoline core and its substituted derivatives, including those with a methyl group at the C-4 position. organic-chemistry.org Palladium-catalyzed reactions, for instance, have been explored for the efficient, one-pot synthesis of 4-methylisoquinolines through cascade processes involving Heck reactions and intramolecular cyclization. researchgate.netnih.gov Other approaches, such as metal and activating group-free C-4 alkylation strategies, have also been developed to introduce substituents, including potentially a methyl group, at the C-4 position of the isoquinoline ring. acs.org

Historical Context of Research on this compound and Related Systems

The research on isoquinoline and its derivatives, including methylated forms, traces back to the 19th century. Isoquinoline was first isolated from coal tar in 1885 through fractional crystallization. wisdomlib.orgwikipedia.org This early discovery laid the groundwork for further studies into its chemistry and potential applications. wisdomlib.org The significance of isoquinoline alkaloids in nature, with the isolation of compounds like morphine in the early 1800s and papaverine (B1678415) later, further fueled research into this class of compounds. nih.govrsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOLIBYZTNPPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152518 | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-39-0 | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylisoquinoline and Its Derivatives

Classical Approaches to Isoquinoline (B145761) Synthesis Relevant to 4-Methylisoquinoline

Traditional methods for synthesizing isoquinoline analogues often rely on electrophilic aromatic substitution as a key cyclization step. whiterose.ac.ukrsc.org While foundational, these methods face limitations, particularly when applied to the synthesis of substituted isoquinolines like this compound.

Limitations of Traditional Methods (e.g., Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch Reactions) for this compound Synthesis

Classical isoquinoline synthesis methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, typically involve harsh conditions, including the use of strong acids and elevated temperatures. rsc.orgnumberanalytics.com These conditions can be detrimental to sensitive substrates, limiting the functional group tolerance of these reactions. rsc.org

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. numberanalytics.com The Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde, followed by cyclization. numberanalytics.com The Pomeranz-Fritsch reaction utilizes the condensation of an aryl aldehyde with an aminoacetaldehyde dialkyl acetal, followed by cyclization under strong acidic conditions. numberanalytics.com

A significant limitation of these traditional methods, particularly relevant to substituted isoquinolines, is their inherent regioselectivity, which is often dictated by the electrophilic aromatic substitution mechanism. whiterose.ac.uk This can make the precise placement of substituents, such as a methyl group at the C-4 position, challenging or require specific, often less readily available, starting materials that may necessitate multi-step syntheses. whiterose.ac.uk Furthermore, these methods are generally limited to the synthesis of isoquinolines from monosubstituted aromatic compounds and are often best suited for relatively electron-rich aromatic substrates. whiterose.ac.uk

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, including isoquinolines, offering milder conditions and greater control over regioselectivity and functional group tolerance compared to traditional methods. rsc.orgrsc.orgdokumen.pub Several palladium-catalyzed approaches have been developed for the synthesis of this compound and its derivatives.

One-Pot Cascade Heck Reaction, Intramolecular Cyclization, and Isomerization for this compound Formation

An efficient one-pot synthesis of 4-methylisoquinolines has been developed via a cascade palladium-catalyzed Heck reaction, intramolecular cyclization, and isomerization. rsc.orgresearchgate.netnih.gov This strategy offers a more streamlined approach compared to multi-step sequences. rsc.org

This method typically involves the reaction of 2-acylphenyl triflates or halides with N-Boc allylamine. rsc.org The proposed sequence involves a regioselective Heck reaction to form a 2-aryl-substituted allylcarbamate intermediate, followed by deprotection, intramolecular cyclization, and double bond isomerization to yield the desired this compound. rsc.org

The one-pot palladium-catalyzed cascade reaction has demonstrated a wide range of substrate scope and tolerance for various functional groups. rsc.orgrsc.orgresearchgate.netnih.gov This allows for the synthesis of a diverse set of functionalized 4-methylisoquinolines. rsc.org

Studies have shown that different substituents on the 2-acylphenyl triflate or halide starting material are tolerated, leading to functionalized 4-methylisoquinolines in good yields. rsc.orgrsc.orgresearchgate.net The efficiency and substituent tolerance of this procedure have been demonstrated by synthesizing a wide range of functionalized 4-methylisoquinolines. rsc.org

While specific detailed data tables for the substrate scope of this particular cascade reaction yielding 4-methylisoquinolines were not extensively detailed in the search results, the general description highlights its broad applicability to substrates with various functional groups. rsc.orgrsc.orgresearchgate.netnih.gov This suggests that the method is amenable to incorporating different substituents on the isoquinoline core at positions other than the methyl group at C-4.

While a detailed, step-by-step mechanistic investigation specifically for the one-pot cascade synthesis of this compound via Heck reaction, cyclization, and isomerization was not fully elaborated across the search results, the general steps involved in such palladium-catalyzed cascade reactions are understood. rsc.orgrsc.org

The initial step is likely a palladium-catalyzed Heck reaction between the aryl halide/triflate and the alkene moiety of N-Boc allylamine. rsc.org This forms a carbon-carbon bond and generates a vinyl palladium intermediate. Subsequent steps would involve the release of the amine (deprotection of the Boc group), followed by an intramolecular cyclization where the nitrogen attacks an electrophilic center, likely generated through coordination with palladium. rsc.org Finally, isomerization of the double bond leads to the aromatic this compound system. rsc.orgrsc.org

Palladium-catalyzed cascade reactions often involve oxidative addition, migratory insertion, and reductive elimination steps, common to many palladium catalytic cycles. mdpi.comchim.it The specific sequence and intermediates would depend on the precise reaction conditions and substrates. mdpi.com

Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis Yielding 4-Methylisoquinolines

The Larock isoquinoline synthesis is a well-established palladium-catalyzed method for constructing 3,4-disubstituted isoquinolines. dokumen.pubacs.orgnih.govacs.org This method typically involves the cyclization/cross-coupling cascade reaction of N-tert-butyl-o-(1-alkynyl)benzaldimines with electrophiles. acs.org While initially reported in 2001, the development of asymmetric versions has been a more recent advancement. acs.orgnih.gov

A novel palladium-catalyzed nucleomethylation of alkynes has been reported, which simultaneously constructs the heteroaromatic ring and incorporates a methyl group, yielding 4-methylisoquinolines in moderate to excellent yields. rsc.orgnih.govrsc.org This methodology was employed as a key step in the synthesis of biologically active molecules. rsc.orgnih.gov

More recently, the first example of an asymmetric Larock isoquinoline synthesis has been documented, employing a palladium catalyst system (e.g., Pd(OAc)₂/Walphos SL-W002-1) to access axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.orgnih.gov While the primary focus of this specific asymmetric method appears to be on 3,4-disubstituted isoquinolines with axial chirality, the underlying principles of palladium-catalyzed cyclization/cross-coupling cascades are relevant to the synthesis of 4-methylisoquinolines. acs.org

The palladium-catalyzed nucleomethylation approach specifically addresses the introduction of a methyl group during the cyclization process. rsc.orgnih.gov This method involves the reaction of o-(1-alkynyl)benzaldimines with a methyl source, such as methylboronic acid, in the presence of a palladium catalyst and ligand system (e.g., Pd(TFA)₂, Xantphos) and a base (e.g., K₃PO₄). rsc.orgnih.gov The reaction proceeds via aminopalladation/methylation. rsc.orgnih.gov

Studies on the substrate scope of this nucleomethylation reaction for synthesizing 4-methylisoquinolines have shown that various o-(1-alkynyl)benzaldimine substrates are amenable to this transformation. rsc.orgnih.gov For instance, a substrate bearing a trimethylsilyl (B98337) group was successfully converted to the desired product. rsc.org The reaction conditions, including the choice of base and solvent, were found to be crucial for the success of the aminopalladation/methylation process. rsc.org

Kinetic studies of the palladium-catalyzed nucleomethylation suggest that reductive elimination might be the rate-determining step. rsc.org

Data on the synthesis of 4-methylisoquinolines using the palladium-catalyzed nucleomethylation of alkynes highlight the yields obtained for various substrates. This data could be presented in a table format to illustrate the scope and efficiency of the method.

Example Data Table Structure (Illustrative - based on search findings):

| Entry | o-(1-Alkynyl)benzaldimine Substrate | Methyl Source | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Substrate 7a | Methylboronic acid 2a | Pd(TFA)₂/Xantphos | K₃PO₄ | 1,4-dioxane | 55 |

| 2 | Substrate with TMS group | Methyl Source | Pd(TFA)₂/Xantphos | K₃PO₄ | 1,4-dioxane | 78 |

| ... | ... | ... | ... | ... | ... | ... |

The development of asymmetric variants of palladium-catalyzed isoquinoline synthesis, including approaches that could potentially yield chiral 4-methylisoquinines, represents an important area of research for accessing enantiomerically enriched compounds. acs.orgnih.gov

Rhodium-Catalyzed Synthetic Strategies

Rhodium catalysis has emerged as a powerful tool for the efficient construction of isoquinoline frameworks, often involving C-H bond activation strategies.

Rhodium-Catalyzed One-Pot Access to N-Polycyclic Aromatic Hydrocarbons from Aryl Ketones and Alkynes

A rhodium-catalyzed one-pot synthesis allows for the formation of aza-polycyclic aromatic hydrocarbons (N-PAHs) starting from readily available aryl ketones and alkynes. researchgate.nethbni.ac.in This method is notable for its atom economy and proceeds through a cascade of triple C-H bond activations. researchgate.nethbni.ac.in Hydroxylamine-O-sulfonic acid (HOSA) plays a crucial role in this transformation, acting as an in situ redox-neutral directing group for the formation of the isoquinoline intermediate. researchgate.nethbni.ac.in The protocol demonstrates the challenging annulations of two different alkynes in a regioselective manner. researchgate.net

Mechanistic investigations of the rhodium-catalyzed one-pot synthesis of N-PAHs from aryl ketones and alkynes have identified 3,4-diphenyl-1-methylisoquinoline as a key intermediate in this transformation. researchgate.nethbni.ac.in This highlights the involvement of substituted isoquinoline structures in the reaction pathway leading to more complex polycyclic aromatic systems.

Synthesis of Substituted this compound Derivatives

Beyond the core this compound structure, various substituted derivatives can be synthesized through specific reaction pathways, often involving cascade or multi-component reactions.

Formation of this compound-1,3(2H,4H)-dione Derivatives via Cascade Reactions

Isoquinoline-1,3(2H,4H)-dione compounds, including those with a methyl group at the 4-position, have attracted significant attention due to the search for simple, mild, green, and efficient synthetic methods. nih.gov Cascade reactions employing acryloyl benzamides as key substrates have been developed to furnish isoquinoline-1,3-diones. nih.gov One approach involves a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes, generating isoquinoline-1,3(2H,4H)-dione derivatives. rsc.orgnih.gov This reaction proceeds through oxidative cross-coupling of the activated alkene from the N-alkyl-N-methacryloylbenzamide with the aldehyde functional group, followed by radical addition to the aromatic ring. rsc.orgnih.gov This method provides the desired products in good yields under mild reaction conditions without the need for metal catalysts or organic solvents. rsc.orgnih.gov

Research findings indicate that treating N-alkyl-N-methacryloylbenzamide with benzaldehyde (B42025) and aqueous tert-butyl hydroperoxide (TBHP) under nitrogen atmosphere at 90 °C for 24 hours can yield isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org For example, N-methyl-N-phenylacrylamide reacted with benzaldehyde to produce a sticky solid product in 75% yield. rsc.org

Synthetic Pathways to 4-Cyano-3-methylisoquinoline (B179422) Analogues

Synthetic efforts have also focused on the preparation of 4-cyano-3-methylisoquinoline analogues. These compounds have shown biological relevance, for instance, as inhibitors of Plasmodium falciparum growth by targeting the sodium efflux pump PfATP4. mdpi.comresearchgate.nettandfonline.com Additionally, 4-cyano-3-methylisoquinoline has been identified as a potent, cell-permeable, reversible, and specific inhibitor of protein kinase A (PKA). sigmaaldrich.comscirp.org Studies screening kinase inhibitors have shown that 4-cyano-3-methylisoquinoline can inhibit cAMP-dependent proteolysis of GATA-6 at relatively low concentrations. scirp.org

Preparation of Phenylaminoisoquinolinequinones from 4-Methoxycarbonyl-3-methylisoquinoline-5,8-quinone

Phenylaminoisoquinolinequinones can be prepared from 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone. nih.govsciprofiles.comresearchgate.netresearchgate.net This synthesis typically involves acid-induced amination and bromination reactions. nih.govsciprofiles.comresearchgate.net A variety of phenylaminoisoquinolinequinones have been synthesized using this approach. nih.govresearchgate.netresearchgate.net For example, 6-bromo-7-(4-methoxyphenyl)amino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone was prepared from the reaction of 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone with 4-methoxyaniline followed by bromination with N-bromosuccinimide (NBS), resulting in a purple solid. nih.gov Another example is the preparation of 6-bromo-7-(4-acetyloxyphenyl)amino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone, obtained as a red solid. nih.gov The location of the nitrogen substituent in these aminoquinones can be determined by techniques such as HMBC experiments. researchgate.net

Research findings on the synthesis of phenylaminoisoquinolinequinones from 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone are summarized in the table below:

| Starting Material | Reagents/Conditions | Product Examples | Yield (%) | Physical State | Color |

| 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | Acid-induced amination, Bromination | 6-Bromo-7-(4-methoxyphenyl)amino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | 80 | Solid | Purple |

| 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | Acid-induced amination, Bromination | 6-Bromo-7-(4-acetyloxyphenyl)amino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | 56 | Solid | Red |

| 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | p-anisidine, acid; NBS | 6-Bromo-7-(4-methoxyphenyl)amino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | - | Solid | Purple |

| 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | p-aminophenol, acid; NBS | Mixture of 6- and 7-(4-hydroxyphenyl)amino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone (65:35 ratio) | 75 | Solid | Purple |

Synthesis of 1-Functionalized-6-hydroxy-4-methyl and 6,11-dihydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinones

The synthesis of polycyclic isoquinoline derivatives, such as functionalized naphtho[2,3-g]isoquinoline-5,12-quinones, is an area of interest due to their potential biological activities. A synthetic route to 1-functionalized-6-hydroxy-4-methyl and 6,11-dihydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinones involves reactions starting from substituted acetophenones. For instance, using 2-methoxy- and 2,5-dimethoxyacetophenones as starting materials, 1-chloro-4-methylisoquinoline-5,8-quinone and its 6-bromo analog can be synthesized. nih.gov

Diels-Alder condensation of 1-chloro-4-methylisoquinoline-5,8-quinone with homophthalic anhydride (B1165640) can yield a mixture of isomers, specifically 1-chloro-11-hydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinone and 1-chloro-6-hydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinone. nih.gov The latter isomer can be obtained specifically from the reaction of 6-bromo-1-chloro-4-methylisoquinoline-5,8-quinone with homophthalic anhydride. nih.gov

The synthesis of the 6,11-dihydroxy derivative can be achieved through ammonium (B1175870) nitrate (B79036) oxidation or photochemically via the cycloaddition of benzocyclobutenedione and 1-chloro-4-methylisoquinoline-5,8-quinone. nih.gov Chloro-substituted compounds synthesized through these routes can be further functionalized by reaction with diamines to produce the corresponding 1-amino-substituted hydroxy tetracyclic quinones. nih.gov

Derivatization at the 4-Methyl Position: Functional Group Transformations

Detailed synthetic methods specifically focusing on functional group transformations of the methyl group attached to the 4-position of this compound were not extensively detailed in the consulted literature. Research often focuses on the synthesis of this compound itself or functionalization at other positions of the isoquinoline ring. While this compound derivatives with modifications at the 4-position exist, the precise methodologies for transforming the existing methyl group into other functional groups were not explicitly provided within the scope of the search results.

However, the synthesis of 4-substituted isoquinolines is a significant area, and some methods involve building the isoquinoline core with a pre-functionalized group at the position that becomes C4, or functionalizing the C4 position directly. For example, palladium-catalyzed nucleomethylation of alkynes has been reported as a method for constructing 4-methylisoquinolines. Direct halogenation at the C4 position of isoquinolines has also been achieved through a dearomatization-electrophilic substitution-rearomatization strategy. nih.gov These methods, while not directly transforming a 4-methyl group, highlight approaches to functionalization at the 4-position.

Synthesis of 4-Amino-, 4-Methylamino-, and 4-Ethylaminoisoquinoline-1-carboxaldehyde Thiosemicarbazones from 4-Bromo-1-methylisoquinoline (B35474)

The synthesis of substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, including those with amino functionalities at the 4-position, has been reported starting from 4-bromo-1-methylisoquinoline. wikipedia.org, uni.lu This synthetic strategy involves the conversion of the 4-bromo group to various amino functionalities.

Condensation of 4-bromo-1-methylisoquinoline with reagents such as ammonium hydroxide, methylamine, and ethylamine (B1201723) yields the corresponding 4-amino, 4-methylamino, and 4-ethylamino derivatives. wikipedia.org, uni.lu These amino-substituted isoquinolines are then typically converted to amides, followed by oxidation to the corresponding aldehydes. wikipedia.org, uni.lu The final step involves the condensation of these aldehydes with thiosemicarbazide (B42300) to afford the desired isoquinoline-1-carboxaldehyde thiosemicarbazones. wikipedia.org, uni.lu

Detailed research findings indicate that 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone were among the most active compounds in certain biological evaluations. wikipedia.org, uni.lu This highlights the importance of these synthetic routes for accessing biologically relevant isoquinoline derivatives.

Reactivity of 1-Methylisoquinoline (B155361) in Pyrazolyl Triazoloisoquinoline and Thiadiazolyl Isoquinoline Derivative Synthesis

1-Methylisoquinoline, an isomer of this compound, exhibits distinct reactivity patterns that allow for the synthesis of fused heterocyclic systems such as pyrazolyl triazoloisoquinolines and thiadiazolyl isoquinoline derivatives. nih.gov, nih.gov, nih.gov

The reaction of 1-methylisoquinoline with hydrazonoyl halides in ethanol (B145695), often under microwave irradiation and in the presence of a catalyst like chitosan (B1678972), affords triazoloisoquinoline derivatives. nih.gov, nih.gov, nih.gov These triazoloisoquinoline products can undergo further reactions, such as with dimethylformamide-dimethylacetal, to yield enaminones, which subsequently react with hydrazonoyl halides to form pyrazolyl triazoloisoquinolines. nih.gov, nih.gov, nih.gov, fishersci.ca

Furthermore, 1-methylisoquinoline reacts with arylisothiocyanates to produce thioanilides. nih.gov, nih.gov These thioanilides can then react with hydrazonoyl halides to yield the corresponding thiadiazolyl isoquinoline derivatives. nih.gov, nih.gov These synthetic strategies demonstrate the utility of 1-methylisoquinoline as a building block for constructing complex polycyclic nitrogen and sulfur-containing heterocycles.

Synthesis of Tricyclic Isoquinoline Derivatives

Various methods exist for the synthesis of tricyclic isoquinoline derivatives, often involving the cyclization of appropriately substituted isoquinoline precursors or cycloaddition reactions.

One approach involves the reaction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov This reaction proceeds via a cycloaddition to yield tricyclic compounds, such as (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate. nih.gov The success of this cycloaddition is influenced by substituents on the dihydroisoquinoline core. nih.gov

Other methodologies for constructing tricyclic isoquinoline systems include aryne annulation reactions starting from enamines, which can provide access to a range of polyfunctionalized tricyclic isoquinoline derivatives. uni.lu Palladium-catalyzed cascade reactions have also been developed for the synthesis of fused isoquinoline systems. uni.lu Additionally, the reactivity of 1-methylisoquinoline and its derivatives can be exploited to form tricyclic structures, such as benzo[a]quinolizine and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, through various cyclization and cycloaddition pathways. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. fishersci.ca, uni.lu, ctdbase.org While specific dedicated green chemistry approaches solely for the synthesis of this compound were not predominantly featured in the search results, several green chemistry techniques and strategies are applicable to the synthesis of isoquinolines and related heterocycles, which can inform the development of more sustainable routes for this compound.

These approaches include the use of alternative, environmentally benign solvents such as water or supercritical CO2, and solvent-free reaction conditions. fishersci.ca, uni.lu, ctdbase.org, nih.gov The application of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. fishersci.ca, uni.lu, ctdbase.org The use of heterogeneous catalysts, which can be easily recovered and reused, aligns with green chemistry principles by minimizing waste and improving atom economy. fishersci.ca, uni.lu, ctdbase.org, researchgate.net For example, the synthesis of triazoloisoquinoline derivatives from 1-methylisoquinoline has been reported using chitosan as a heterogeneous catalyst under microwave irradiation, demonstrating the integration of green chemistry techniques in isoquinoline chemistry. nih.gov, nih.gov, nih.gov

Medicinal Chemistry and Pharmacological Evaluation of 4 Methylisoquinoline Derivatives

Antineoplastic and Anticancer Activities

Isoquinoline (B145761) derivatives, including those related to 4-methylisoquinoline, have been investigated for their ability to inhibit the growth of cancer cells and induce cell death. Their mechanisms of action can vary depending on the specific structural modifications.

Evaluation of 4- and 5-Substituted Isoquinoline-1-carboxaldehyde Thiosemicarbazones Against L1210 Leukemia

Studies have explored the antineoplastic activity of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, including those with substitutions at the 4- and 5-positions. Twelve such compounds were synthesized and evaluated for their activity against L1210 leukemia in mice. nih.govresearchgate.netacs.org

The synthesis involved converting substituted isoquinoline derivatives to amides and then oxidizing them to aldehydes, followed by condensation with thiosemicarbazide (B42300) to yield the target thiosemicarbazones. nih.govresearchgate.net For instance, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone were identified as among the most active compounds synthesized in one study. nih.govresearchgate.net These compounds demonstrated significant activity against L1210 leukemia in mice, with optimum % T/C values of 177 at a specific daily dosage. nih.govresearchgate.net Another derivative, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), was identified as a potent inhibitor of ribonucleoside diphosphate (B83284) reductase, an enzyme crucial for cancer cell proliferation. nih.gov MAIQ-1 showed antineoplastic activity against several murine neoplasms, including Sarcoma 180, Leukemia L1210, Leukemia P388, and B16 melanoma. nih.gov The presence of a methyl group at the 4-position in MAIQ-1 appeared to offer steric hindrance, potentially affecting its metabolic inactivation. nih.gov

Antiproliferative Activity of Phenylaminoisoquinolinequinones Against Human Tumor Cell Lines

Phenylaminoisoquinolinequinones have also been synthesized and evaluated for their antiproliferative effects against various human tumor cell lines. nih.govnih.govresearchgate.net These compounds are typically prepared from isoquinoline-5,8-quinone derivatives through reactions involving amination. nih.govresearchgate.net

Research has shown that the position and nature of substituents on the phenylamino (B1219803) group and the isoquinolinequinone core significantly influence their antiproliferative activity. nih.govresearchgate.net For example, a study evaluated the activity of several phenylaminoisoquinolinequinones against human gastric adenocarcinoma (AGS), human promyelocytic leukemia (HL-60), and normal human lung fibroblasts (MRC-5). nih.gov Some compounds in this series exhibited interesting antiproliferative activities against AGS cells. nih.gov The study highlighted that the insertion of phenyl, thienyl, and furyl substituents at the 1-position of certain isoquinolinequinones could decrease antiproliferative activity on the AGS cell line compared to reference compounds. nih.gov

Data on the antiproliferative activity of some phenylaminoisoquinolinequinones (IC50 values in µM) against AGS and HL-60 cell lines:

| Compound | AGS (IC50 µM) | HL-60 (IC50 µM) |

| 6a | 1.19 | 1.24 |

| 6f | 4.28 | >23 |

| Etoposide (Reference) | 10.35 | - |

Role of Isoquinoline Derivatives in Inducing Apoptosis in Cancer Cells

Isoquinoline derivatives have been shown to induce apoptosis, a programmed cell death mechanism, in various cancer cell lines. nih.govmdpi.comacs.orgnih.gov This is considered a crucial mechanism for their anticancer activity.

Studies have indicated that isoquinoline alkaloids and their derivatives can induce cell cycle arrest, apoptosis, and autophagy, leading to cell death in cancer cells. mdpi.com The molecular mechanisms underlying these effects are not fully understood but may involve binding to nucleic acids or proteins, enzyme inhibition, and epigenetic modulation. mdpi.com Some isoquinoline derivatives have been shown to induce caspase-dependent apoptosis in various carcinoma cells, particularly in those with non-functional p53. nih.gov The ability of certain isoquinolinium derivatives to induce apoptosis has been linked to the presence of a functional DNA mismatch repair (MMR) system. nih.gov Furthermore, some isoquinoline derivatives have been found to induce tumor cell apoptosis by downregulating Inhibitor of Apoptosis Proteins (IAPs) like XIAP, cIAP-1, and survivin, thereby promoting caspase activation. nih.gov Other isoquinoline-based molecules, such as lamellarins, have been shown to induce apoptosis in cancer cells through a mitochondrial-dependent pathway, disrupting mitochondrial transmembrane potential. rsc.org

Neuropharmacological and Neuroprotective Effects

Beyond their anticancer properties, this compound derivatives and related isoquinoline compounds have also been explored for their effects on the nervous system, including potential neuropharmacological and neuroprotective activities.

Investigation of this compound Derivatives for Neurodegenerative Disorders

Isoquinoline derivatives have been investigated for their potential therapeutic roles in neurodegenerative disorders. cymitquimica.comsmolecule.comgoogle.comresearchgate.netsigmaaldrich.comnih.govtandfonline.com This interest stems from their ability to interact with various targets involved in neuronal function and survival.

Some tetrahydroisoquinoline derivatives, structurally related to this compound, have been studied for their neuroprotective effects, including potential in protecting neuronal cells from oxidative stress-induced damage relevant to conditions like Alzheimer's and Parkinson's disease. These compounds may interact with enzymes involved in neurotransmitter metabolism or modulate neurotransmitter receptors. Certain isoquinoline derivatives have been explored for their ability to modulate muscarinic acetylcholine (B1216132) receptors, which are implicated in cognitive function and neurodegenerative diseases. Additionally, some isoquinoline compounds have shown potential in inhibiting amyloid beta aggregation, a process implicated in Alzheimer's disease pathology, and modulating synaptic transmission. smolecule.com Research also suggests that isoquinoline derivatives could be useful in treating diseases associated with activated unfolded protein response pathways, which are linked to neurodegenerative conditions like Alzheimer's and Parkinson's disease. google.com 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous substance, has demonstrated neuroprotective activity and antidepressant-like effects in animal models and is a reversible inhibitor of MAO A/B. sigmaaldrich.com

Modulation of Morphine Tolerance by 4-Cyano-3-methylisoquinoline (B179422)

4-Cyano-3-methylisoquinoline is a derivative that has been investigated for its effects on morphine tolerance. medchemexpress.commedchemexpress.comnih.govnih.gov Research indicates that this compound can reverse morphine tolerance in animal models. medchemexpress.commedchemexpress.com

4-Cyano-3-methylisoquinoline acts as an inhibitor of protein kinase A (PKA). medchemexpress.com Accumulating evidence suggests that increased PKA activity plays an important role in the development of opioid tolerance. nih.govnih.gov Studies have shown that intracerebroventricular administration of PKA inhibitors, including 4-cyano-3-methylisoquinoline, can reverse or partially reverse morphine antinociceptive tolerance in mice. nih.govnih.gov This suggests that modulation of PKA activity by compounds like 4-cyano-3-methylisoquinoline could be a mechanism by which they influence opioid tolerance. nih.gov

Antimicrobial and Antifungal Investigations

The antimicrobial and antifungal properties of isoquinoline derivatives have been a subject of study. Investigations have explored the potential of modifying the isoquinoline structure to develop new agents against various pathogens.

Evaluation of N2-Arylidene-substituted 3-Carbazoyl-isoquinolines Bearing a this compound Moiety

Studies have synthesized and evaluated the in vitro antibacterial and antifungal activities of N2-arylidene-substituted 3-carbazoyl-isoquinolines, including those bearing a this compound moiety. A series of these hydrazonic derivatives, such as 2,4-dimethyl-1-oxo-1,2-dihydro-3-carbazoyl-isoquinoline, 1-chloro-3-carbazoyl-4-methylisoquinoline, and 1-methoxy-3-carbazoyl-4-methylisoquinoline, have been synthesized and tested. nih.gov

One specific compound, 1-(1-chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine (B178648) (VII h), demonstrated notable effectiveness in this series. nih.gov It showed a minimum inhibitory concentration (MIC) of 0.78 micrograms/ml and proved more potent than furazolidone (B1674277) against several strains of Staphylococcus aureus. nih.gov This compound also exhibited moderate antifungal activity. nih.gov

Antimalarial Studies

The urgent need for new antimalarial drugs due to widespread resistance of Plasmodium falciparum has led to the investigation of various compound classes, including isoquinoline derivatives. malariaworld.org

Development and Activity of 4-Cyano-3-methylisoquinoline Inhibitors Against Plasmodium falciparum

A novel series of antimalarial compounds based on a 4-cyano-3-methylisoquinoline structure has been developed. researchgate.netresearchgate.netnih.gov A lead compound from this series, MB14, showed modest inhibition of the in vitro growth of Plasmodium falciparum. researchgate.netresearchgate.netnih.gov

Targeting of the Sodium Efflux Pump PfATP4 by 4-Cyano-3-methylisoquinoline Inhibitors

To understand the mechanism of action of these 4-cyano-3-methylisoquinoline inhibitors, researchers selected for parasites resistant to the lead compound MB14. researchgate.netresearchgate.netnih.gov Genome sequencing of resistant parasites revealed a single point S374R mutation in the sodium (Na+) efflux transporter PfATP4 in all resistant lines. researchgate.netresearchgate.netnih.gov This finding strongly suggested that PfATP4 is the biological target of these compounds. researchgate.netnih.gov

PfATP4 is a crucial Na+ efflux pump that maintains a low cytosolic Na+ concentration in the malaria parasite. malariaworld.orgresearchgate.netnih.gov Inhibition of PfATP4 leads to the accumulation of Na+ inside the parasite, triggering processes that result in parasite swelling and lysis of the infected erythrocytes. researchgate.netnih.gov MB14 was shown to inhibit Na+ dependent ATPase activity in parasite membranes, consistent with direct targeting of PfATP4. researchgate.netnih.gov PfATP4 is considered a promising antimalarial drug target because it is present in the parasite plasma membrane but absent in mammals. malariaworld.orgnih.gov

Enzyme Inhibition and Receptor Antagonism

Isoquinoline derivatives have also been explored for their ability to inhibit enzymes, including protein kinases.

Protein Kinase A (PKA) Inhibition by 4-Cyano-3-methylisoquinoline

4-Cyano-3-methylisoquinoline has been identified as an inhibitor of protein kinase A (PKA). medchemexpress.comscientificlabs.iesigmaaldrich.com It is described as a potent, cell-permeable, reversible, and specific inhibitor of PKA. scientificlabs.iesigmaaldrich.com

Studies have reported an IC50 value of 30 nM for the inhibition of PKA by 4-cyano-3-methylisoquinoline. scientificlabs.iesigmaaldrich.com The inhibition is competitive with respect to ATP. scientificlabs.ie While showing potent activity against PKA, 4-cyano-3-methylisoquinoline exhibits only weak inhibitory activities against other kinases such as Ca2+-dependent protein kinase (CDPK), MLCK, PKC, and cyclic nucleotide-binding phosphatase. scientificlabs.ie This selectivity highlights its potential as a tool for studying PKA-mediated pathways. Research has also indicated that 4-cyano-3-methylisoquinoline can reverse morphine tolerance in a mouse model. medchemexpress.com

Table 1: Summary of Enzyme Inhibition Data for 4-Cyano-3-methylisoquinoline

| Target Enzyme | IC50 Value | Mechanism of Inhibition | References |

| Protein Kinase A (PKA) | 30 nM | Competitive with ATP | scientificlabs.iesigmaaldrich.com |

Further research has investigated the effects of 4-cyano-3-methylisoquinoline on cAMP-dependent proteolysis of GATA-6, confirming that A-kinase (PKA) functions in this process. scirp.org 4-Cyano-3-methylisoquinoline was found to be inhibitory at relatively low concentrations (e.g., 0.05 µM) in this context. scirp.org

Table 2: Effect of 4-Cyano-3-methylisoquinoline on GATA-6 Proteolysis

| Inhibitor | Concentration | Effect on cAMP-dependent GATA-6 Proteolysis | References |

| 4-Cyano-3-methylisoquinoline | 0.05 µM | Inhibitory | scirp.org |

| 4-Cyano-3-methylisoquinoline | 1.0 µM | Inhibitory | scirp.org |

Rho-kinase Inhibition by 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

Rho-kinase (ROCK) is a serine/threonine kinase that plays a crucial role in various cellular functions, including smooth muscle contraction, cell motility, and proliferation. researchgate.netgoogle.com Elevated Rho-kinase activity is implicated in several pathological conditions, such as cardiovascular diseases and disorders involving smooth muscle hypercontractility. researchgate.netgoogle.com

Research has identified 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one as a compound demonstrating inhibitory effects on Rho-kinase. smolecule.com This derivative, characterized by a piperidinyl ether substituent at the 5-position of the isoquinolinone structure, has shown promise in inhibiting this important therapeutic target. smolecule.com Studies indicate that this compound can effectively inhibit Rho-kinase, which is involved in various pathological conditions. smolecule.com The inhibition of Rho-kinase by 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one suggests its potential as a lead compound for developing new drugs targeting diseases where Rho-kinase activity is dysregulated. smolecule.com

CRTH2 Receptor Antagonism by Novel Isoquinoline Chemotypes

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2), is a G protein-coupled receptor activated by prostaglandin D2 (PGD2). jst.go.jpresearchgate.net CRTH2 is primarily expressed on inflammatory cells such as Th2 lymphocytes, eosinophils, and basophils, and its activation contributes to the inflammatory response in allergic diseases like asthma and allergic rhinitis. jst.go.jpresearchgate.net

Novel isoquinoline chemotypes have been investigated for their potential as CRTH2 receptor antagonists. jst.go.jpdovepress.comnih.govresearchgate.net These studies aim to identify compounds that can block the activation of the CRTH2 receptor, thereby reducing the inflammatory processes driven by PGD2. jst.go.jp Research has described the synthesis and structure-activity relationship of novel series of isoquinoline CRTH2 receptor antagonists. jst.go.jpnih.govresearchgate.net For instance, a series of isoquinoline CRTH2 antagonists bearing a methylene (B1212753) linker between the isoquinoline and benzamide (B126) moieties has been explored. jst.go.jp Optimization of substituents on the benzamide portion led to the identification of potent and selective CRTH2 antagonists. jst.go.jp These findings highlight the potential of modified isoquinoline structures in developing therapeutic agents for allergic inflammatory diseases by targeting the CRTH2 receptor. jst.go.jpresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how structural modifications to a lead compound affect its biological activity. By systematically altering different parts of a molecule and evaluating the resulting changes in potency, selectivity, and other pharmacological properties, researchers can optimize compounds for therapeutic use.

Impact of Substitution Patterns on Biological Activity

The substitution patterns on the isoquinoline core significantly influence the biological activity of its derivatives. researchgate.netepa.govnih.govresearchgate.net Studies on various isoquinoline derivatives, including those related to this compound, have demonstrated that the position and nature of substituents can dramatically alter their interaction with biological targets.

For example, in the context of CRTH2 receptor antagonism, modifications to the isoquinoline scaffold and attached linker and terminal groups have been shown to impact binding affinity and functional activity. jst.go.jp Similarly, SAR studies on isoquinolinequinones have revealed that the location and donor capacity of substituted phenylamino groups on the quinone nucleus lead to remarkable differences in antiproliferative activity. researchgate.net These studies emphasize the critical role of specific substitution patterns in determining the potency and efficacy of isoquinoline-based compounds.

Rational Design of this compound Derivatives as Therapeutic Agents

Rational design approaches utilize structural information of the target protein or receptor and the ligand to guide the synthesis of novel compounds with improved properties. For this compound derivatives, rational design has been employed to develop compounds with enhanced therapeutic potential.

Catalytic Applications Involving 4 Methylisoquinoline

Organometallic Catalysis in 4-Methylisoquinoline Synthesis

The synthesis of this compound and its derivatives often relies on organometallic catalysis, with palladium and rhodium complexes being prominent catalysts in facilitating the formation of the isoquinoline (B145761) ring system or introducing the methyl group at the C4 position.

Palladium-Catalyzed Reactions and Ligand Effects

Palladium catalysis has proven effective in constructing this compound frameworks. One notable approach involves palladium-catalyzed nucleomethylation of alkynes. This method allows for the simultaneous formation of the heteroaromatic ring and the introduction of a methyl group. For instance, a palladium-catalyzed aminopalladation/methylation of 2-alkynylanilides has been developed to synthesize 4-methylisoquinolines. rsc.orgnih.govsemanticscholar.org

Ligand effects play a crucial role in the efficiency and yield of these palladium-catalyzed reactions. Studies have shown that the choice of ligand can significantly impact the reaction outcome. For example, in the palladium-catalyzed nucleomethylation of alkynes, using different ligands such as Ph-davephos (L3) and dpephos (L5) resulted in vastly different yields of the desired methylated product. While Ph-davephos (L3) gave a mere 4% yield, dpephos (L5) demonstrated excellent reactivity, affording a 92% yield. rsc.orgnih.govsemanticscholar.org This highlights the critical need for ligand optimization in developing efficient palladium-catalyzed routes to 4-methylisoquinolines. Other palladium-catalyzed methods for synthesizing 4-methylisoquinolines include a one-pot sequential Heck reaction and intramolecular cyclization. nih.gov

Rhodium-Catalyzed Transformations and Regioselectivity

Rhodium catalysis is also instrumental in the synthesis of isoquinoline derivatives, including those with methyl substituents. Rhodium-catalyzed C-H activation and annulation reactions have been explored for constructing the isoquinoline core. While direct synthesis of this compound via rhodium catalysis is less explicitly detailed in the provided snippets compared to palladium, rhodium complexes are known to catalyze the formation of substituted isoquinolines with high regioselectivity. nih.govrsc.orgacs.org

Studies on rhodium(III)-catalyzed C-H activation and annulation with alkynes have successfully provided various substituted isoquinolines. nih.govacs.org The regioselectivity in these transformations is influenced by the nature of the substrates and reaction conditions. For example, a rhodium-catalyzed C-H activation/[4+2] annulation has been reported for the synthesis of isoquinolones with unique regioselectivity. rsc.org Although these examples may not exclusively focus on the synthesis of this compound itself, they demonstrate the potential of rhodium catalysis in constructing the isoquinoline framework with control over substitution patterns, which could be relevant to this compound synthesis depending on the starting materials and reaction design. Rhodium-catalyzed reactions involving C-H bond activation of ketoximes with alkynes have also been shown to provide substituted isoquinoline derivatives with high regioselectivity. acs.org

Role of this compound as a Ligand or Promoter in Catalytic Reactions

While the primary focus of the search results is on the synthesis of this compound, there is some indication of isoquinoline derivatives acting as ligands or being involved in catalytic systems. Isoquinolines, in general, are recognized as structural scaffolds found in various natural products and pharmaceutical compounds, and the isoquinoline ring can serve as a scaffold for chiral ligands. ajgreenchem.comniscpr.res.in Although the provided information does not specifically detail this compound's direct use as a ligand or promoter, the broader context of isoquinoline derivatives in catalysis suggests this as a potential area of application. For instance, axially chiral isoquinolines have been employed as catalysts or ligands in asymmetric synthesis. acs.org Ruthenium complexes containing a biisoquinoline dicarboxylic acid ligand have been prepared and studied as potential molecular water oxidation catalysts. rsc.org This suggests that substituted isoquinolines, including potentially this compound, could be explored for their ligand properties in various catalytic transformations.

Homogeneous Catalysis Studies on Isoquinoline Derivatives (General, with Relevance to this compound)

Homogeneous catalysis involving isoquinoline derivatives encompasses a range of reactions beyond just the synthesis of this compound. These studies often explore C-H activation, annulation reactions, and other transformations catalyzed by transition metals like ruthenium, iridium, and cobalt, in addition to palladium and rhodium. nih.govrsc.orgacs.orgajgreenchem.comniscpr.res.inresearchgate.netajgreenchem.comtandfonline.comresearchgate.netx-mol.netrsc.orgrsc.orgrsc.orgacs.orgnih.govuni-konstanz.deacs.org

Studies on homogeneous catalysis of isoquinoline derivatives provide valuable insights that can be relevant to this compound. For example, research on the N-formylation of isoquinoline derivatives with CO2 and H2 over heterogeneous ruthenium catalysts has shown varying yields depending on the position of methyl substitution, indicating that the position of a methyl group on the isoquinoline core can influence reactivity in catalytic processes. tandfonline.comresearchgate.net Specifically, 3-methylisoquinoline (B74773) showed a lower yield compared to 5-methoxyisoquinoline, 6-methylisoquinoline, and 5-chloroisoquinoline (B14526) in this reaction, attributed to steric hindrance. tandfonline.com This finding underscores the importance of considering the position of substituents, such as the methyl group in this compound, when designing or studying catalytic reactions involving these compounds.

Homogeneous rhodium-catalyzed reactions have been developed for the synthesis of isoquinoline derivatives through C-H activation and annulation with various coupling partners, demonstrating the versatility of this approach for constructing substituted isoquinolines. nih.govacs.orgrsc.org While these studies may not directly synthesize this compound, the principles of regioselectivity and catalytic activity established in these reactions can be applied to the development of specific routes towards this compound.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules like 4-Methylisoquinoline by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). ipb.ptnih.gov

Proton (¹H) NMR Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shifts (δ), multiplicities, and coupling constants (J values) of the signals are characteristic of specific proton environments within the this compound structure. While specific ¹H NMR data for this compound itself were not extensively detailed in the search results, related isoquinoline (B145761) derivatives show characteristic signals in the aromatic region (δ 7-9 ppm) and for methyl groups (δ 2-3 ppm). beilstein-journals.orgrsc.org For example, 1-methylisoquinoline (B155361) shows a methyl singlet around 2.889 ppm and various aromatic proton signals between 7.3 ppm and 8.3 ppm in CDCl₃. chemicalbook.com Another related compound, 4-methylquinoline, shows ¹H NMR signals in CDCl₃. chemicalbook.com

Carbon (¹³C) NMR Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its hybridization state and electronic environment. Similar to ¹H NMR, specific ¹³C NMR data for this compound were not widely available in the immediate results, but data for related isoquinoline and dihydroisoquinoline derivatives show ¹³C signals in the aromatic region (δ 110-160 ppm) and for methyl carbons (δ 15-30 ppm). beilstein-journals.orgrsc.org For instance, 1-methylisoquinoline exhibits ¹³C NMR signals. nih.gov PubChem also links to ¹³C NMR spectra for this compound. nih.gov

Advanced NMR Techniques for Stereochemical Assignments

While this compound itself is a relatively simple, achiral molecule, advanced NMR techniques are crucial for determining the stereochemistry of more complex isoquinoline derivatives. Techniques such as 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, can provide through-bond and through-space connectivity information, which is essential for complete structural elucidation and stereochemical assignments in complex molecules. ipb.ptnih.gov For instance, HSQC and TOCSY experiments have been used to assign complex NMR spectra of copolymers containing vinylpyridine, a related heterocyclic system. ipb.pt HMBC spectra can be optimized for specific coupling constants to provide valuable structural information. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can help confirm its structure. The molecular ion peak corresponds to the molecular weight of the compound. For this compound (C₁₀H₉N), the calculated monoisotopic mass is 143.073499291 Da, and the computed molecular weight is 143.18 g/mol . nih.gov Mass spectra of related methylisoquinolines show a prominent molecular ion peak at m/z 143. chemicalbook.comnist.gov Fragmentation patterns in the mass spectrum provide characteristic peaks corresponding to stable fragments formed by the breaking of specific bonds, aiding in structural confirmation. nih.gov High-resolution mass spectrometry (HRMS), such as ESI-TOF MS, can provide very accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragments. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage by weight of each element present in a pure sample of this compound. This analysis provides empirical formula data that can be compared to the calculated elemental composition based on the molecular formula (C₁₀H₉N). A certificate of analysis for this compound shows calculated elemental composition values of %C: 83.88, %H: 6.34, and %N: 9.78. lgcstandards.com The experimentally found values are then compared to these calculated values to verify the purity and elemental composition of the synthesized compound. lgcstandards.comacs.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatography provides a powerful means to evaluate the purity of this compound and to isolate it from complex synthesis products or extracts. The choice of chromatographic method and conditions depends on the scale of the work and the nature of the impurities present.

Thin Layer Chromatography (TLC) is a widely used, simple, and cost-effective technique for quickly assessing the purity of a sample, monitoring chemical reactions, and determining appropriate solvent systems for column chromatography libretexts.orgmuohio.edu. In TLC, a small amount of the sample is spotted onto a thin layer of stationary phase, typically silica (B1680970) gel or alumina, coated on an inert backing (e.g., glass, aluminum, or plastic) muohio.edu. The plate is then placed in a developing chamber containing a mobile phase (solvent or solvent mixture) muohio.edu. As the mobile phase ascends the plate by capillary action, the components of the sample separate based on their differential affinities for the stationary and mobile phases muohio.eduuvic.ca. Compounds that are more soluble in the mobile phase and have weaker interactions with the stationary phase travel further up the plate, resulting in different retention factors (Rf values) libretexts.orgmuohio.edu.

For this compound, TLC is commonly employed to check the progress of synthetic reactions and the purity of the final product. Visualization of spots on the TLC plate is often achieved using a UV lamp if the compound is UV-active, as is typical for aromatic compounds like isoquinolines muohio.edu. Other visualization methods, such as staining with reagents like iodine, phosphomolybdic acid, or potassium permanganate, can also be used depending on the functional groups present labcluster.comillinois.edu.

A reported TLC condition for this compound utilizes silica gel as the stationary phase and a solvent mixture of Ethyl Acetate (B1210297) and Hexane in a 2:1 ratio as the mobile phase. Under these conditions, this compound was observed as a single spot with an Rf value of 0.50, indicating a moderate interaction with the stationary phase and good mobility in the solvent system lgcstandards.com. This specific Rf value can serve as a reference for identifying this compound and assessing the presence of impurities that would appear as additional spots with different Rf values.

For isolation purposes on a small scale (typically up to 100-300 mg), preparative TLC can be utilized muohio.eduresearchgate.net. In this variation, the sample is applied as a band rather than a spot on a larger, thicker TLC plate researchgate.net. After development, the band corresponding to the desired compound is scraped off the plate, and the compound is extracted from the stationary phase material using a suitable solvent researchgate.net.

| Stationary Phase | Mobile Phase | Visualization | Rf Value | Application | Source |

|---|---|---|---|---|---|

| Silica gel | Ethyl Acetate : Hexane (2:1) | UV | 0.50 | Purity assessment, Reaction monitoring | lgcstandards.com |

Flash Column Chromatography is a widely used preparative technique for the purification of organic compounds on scales ranging from milligrams to grams uvic.cawisc.edu. It is essentially a faster version of traditional column chromatography, employing slightly coarser stationary phase particles (typically 40-63 µm silica gel) and applying positive pressure (usually air or nitrogen) to force the mobile phase through the column wisc.edurochester.edu. This allows for faster separation times compared to gravity-driven column chromatography.

The principle remains the same as other forms of adsorption chromatography: separation is based on the differential adsorption of components onto a stationary phase, most commonly silica gel, and their elution by a mobile phase uvic.ca. The choice of solvent system is critical for achieving good separation and is often optimized based on results from analytical TLC rochester.edu. A suitable solvent system will typically show the desired compound with an Rf value between 0.2 and 0.3 in TLC rochester.edu.

Flash column chromatography is frequently used for the purification of this compound after its synthesis. The crude reaction mixture is loaded onto the column, either dissolved in a minimal amount of solvent or adsorbed onto a small amount of stationary phase rochester.edurochester.edu. The mobile phase is then passed through the column, and fractions are collected as the separated components elute wisc.edu. The composition of the mobile phase can be kept constant (isocratic elution) or gradually changed to increase the eluting strength (gradient elution) to improve separation of compounds with similar polarities rochester.edu.

For basic compounds like this compound, it can sometimes be beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (around 0.1%), to the mobile phase to minimize tailing and improve peak shape due to interactions with residual acidic silanol (B1196071) groups on the silica gel stationary phase rochester.edurochester.edu.

While specific detailed data tables for the flash column chromatography of this compound itself were not extensively found, the technique is routinely mentioned in synthetic procedures for the purification of isoquinoline derivatives, often using silica gel and eluting with mixtures of petroleum ether or hexanes and ethyl acetate chemicalbook.comrsc.orgrsc.orgrsc.orgacs.orgrsc.org. The exact solvent ratios are typically optimized for the specific reaction mixture and desired product. For example, purification of a related compound, 1-chloro-4-methylisoquinoline, was achieved by flash chromatography using 5% ethyl acetate in hexanes chemicalbook.com. Other isoquinoline derivatives have been purified using petroleum ether/ethyl acetate mixtures in various ratios, such as 20:1, 8:1, or 2:1 rsc.orgrsc.orgacs.org.

| Stationary Phase | Mobile Phase Examples | Typical Elution Mode | Application |

|---|---|---|---|

| Silica gel | Hexanes/Ethyl Acetate | Isocratic or Gradient | Purification |

| Silica gel | Petroleum ether/Ethyl Acetate | Isocratic or Gradient | Purification |

| Silica gel with basic modifier (e.g., triethylamine) | Hexanes/Ethyl Acetate | Isocratic or Gradient | Purification of basic compounds |

Theoretical and Computational Studies of 4 Methylisoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method in chemistry due to its balance of accuracy and computational cost, particularly for studying the electronic structure and reactivity of molecules. whiterose.ac.ukyoutube.comwiley-vch.de DFT calculations can provide fundamental properties such as the energy of a given configuration of nuclei and electrons, electronic charge distributions, dipole moments, and vibrational frequencies. whiterose.ac.ukwiley-vch.de These properties are crucial for understanding how a molecule like 4-methylisoquinoline might behave in chemical reactions.

DFT is based on the principle that the ground-state electronic energy of a system is a unique functional of the electron density. youtube.com By approximating this functional, DFT can predict various molecular properties. For instance, DFT can be used to calculate parameters such as the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO), the band gap (BG), chemical hardness (η), softness (σ), electronegativity (χ), and electrophilicity (ω). researchgate.net These descriptors are often correlated with the reactivity of a molecule, providing insights into its propensity to donate or accept electrons.

While specific detailed research findings on DFT calculations for the electronic structure and reactivity solely of this compound were not extensively found in the provided search results, DFT is a standard tool for such investigations on organic molecules. whiterose.ac.ukwiley-vch.de Studies on related quinoline (B57606) derivatives, for example, have utilized DFT to explore their electronic properties and correlate them with reactivity, such as corrosion inhibition efficiency. researchgate.net The electronic parameters obtained from DFT calculations can indicate similarities or differences in the electronic behavior of related compounds. escholarship.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques that simulate the behavior of molecules over time by tracking the positions and velocities of individual atoms. stanford.educreative-biostructure.com This allows researchers to study dynamic processes, conformational changes, and interactions within a molecular system. stanford.educreative-biostructure.com Conformational analysis, often performed using MD simulations, aims to identify the stable three-dimensional arrangements of a molecule and understand their relative energies and transitions between them. creative-biostructure.comnih.gov

For flexible molecules, understanding their conformational landscape is essential as different conformers can exhibit different properties and reactivities. MD simulations can explore the potential energy surface of a molecule, although reaching all energetically favorable arrangements can be challenging depending on the simulation length. stanford.edu Techniques like cluster analysis can be applied to MD trajectories to identify dominant conformations. creative-biostructure.com

While direct MD simulations and conformational analysis specifically focused on this compound were not prominently featured in the search results, MD simulations are widely used for studying the dynamics and conformations of various organic molecules, including related isoquinoline (B145761) derivatives or peptides containing isoquinoline-like fragments. nih.govresearchgate.net For instance, MD simulations have been used to study the conformational flexibility of peptides and the arrangement of solvent molecules around them. nih.gov They have also been applied to understand how molecules bind to receptors and how this binding affects protein structure. stanford.edunih.gov The analysis of MD simulations can include assessing molecular conformation, analyzing interactions like hydrogen bond networks, and calculating binding free energies. creative-biostructure.com

Mechanistic Insights from Computational Chemistry

Computational chemistry, including methods like DFT and molecular dynamics, plays a crucial role in providing mechanistic insights into chemical reactions. whiterose.ac.uknih.govrsc.org By simulating reaction pathways, transition states, and intermediates, computational methods can help elucidate the step-by-step process of a chemical transformation and the factors that influence its outcome, such as selectivity. whiterose.ac.uknih.gov

Computational studies can shed light on complex reaction pathways, catalytic cycles, and kinetic models. whiterose.ac.uk They can be used to explain experimental observations and even make predictions about new reactions or properties that can subsequently be verified experimentally. nih.gov While calculations alone may not always provide a complete picture, they are a powerful tool when combined with experimental data to interpret results and construct accurate models. whiterose.ac.uk

Specific mechanistic insights into reactions involving this compound derived solely from computational chemistry were not extensively detailed in the provided search results. However, computational chemistry has been successfully applied to gain mechanistic understanding in various organic reactions, including those involving related heterocyclic systems and transition metal catalysis. nih.govrsc.orgchemrxiv.org For example, computational studies have been used to understand the origins of selectivity in C-H amidation reactions catalyzed by copper. chemrxiv.org They have also been applied to study the reactivity of palladium complexes in different oxidation states, providing insights into processes like oxidative addition and reductive elimination. rsc.org

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry methods are valuable tools for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation and structural characterization. whiterose.ac.ukcsic.es Predicting spectroscopic data, particularly NMR, has become increasingly common due to advances in computational methods and power. csic.es Other spectroscopic properties that can be predicted computationally include vibrational frequencies (relevant for IR and Raman spectroscopy) and electronic excitation energies (relevant for UV/Vis spectroscopy). whiterose.ac.ukmpg.descm.com

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and simulating UV/Vis spectra. mpg.descm.com While computationally more demanding than ground-state DFT, TD-DFT can provide insights into the excited states of a molecule and its absorption characteristics. mpg.de Comparing predicted spectra with experimental results is a critical step in validating computational models and confirming the structure of synthesized compounds. chemrxiv.org

Although specific examples of computational prediction of spectroscopic properties for this compound were not found in the search results, the methodology is well-established for similar organic molecules. csic.esmpg.dechemrxiv.org For instance, computational spectral prediction models have been used to validate experimental structure-emission trends in fluorescent organic molecules, including those with isoquinolyl scaffolds. chemrxiv.org Machine learning approaches are also being explored to improve the efficiency and accuracy of computational NMR prediction, which is particularly useful for structural elucidation. csic.es

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of isoquinoline (B145761) derivatives has historically relied on classical methods that often involve harsh conditions, toxic reagents, and multiple steps, leading to significant environmental concerns. rsc.orgnih.gov The future of 4-methylisoquinoline synthesis is geared towards the principles of green chemistry, emphasizing sustainability, efficiency, and selectivity. rsc.org

Key research efforts are focused on:

Transition-Metal Catalysis: Modern synthetic approaches increasingly utilize transition-metal catalysts (e.g., Palladium, Rhodium, Ruthenium) to facilitate C-H bond activation and annulation reactions. chemistryviews.orgmdpi.comrsc.org These methods offer high atom and step economy by avoiding the need for pre-functionalized starting materials. nih.gov For instance, a palladium-catalyzed domino reaction has been developed for constructing 4-substituted isoquinolines under microwave irradiation, which accelerates reaction times and often improves yields. nih.govresearchgate.net

Green Solvents and Catalysts: There is a significant push to replace traditional toxic solvents with environmentally benign alternatives like biomass-derived ethanol (B145695) or polyethylene (B3416737) glycol (PEG-400). chemistryviews.org Research has demonstrated the use of a recyclable Ru(II)/PEG-400 homogeneous catalyst for the synthesis of isoquinoline derivatives, which simplifies product extraction and allows for reuse of the catalytic system.

Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis and ultrasound-assisted catalysis are being explored to enhance reaction rates and yields while reducing energy consumption. rsc.orgresearchgate.net These methods align with green chemistry principles by offering more efficient energy transfer compared to conventional heating. nih.gov

| Synthetic Strategy | Key Features | Advantages | Representative Catalyst/Condition |

| C-H Activation/Annulation | Direct functionalization of C-H bonds, avoiding pre-activation steps. | High atom economy, reduced synthetic steps, broad substrate scope. | [Cp*RhCl2]2 in ethanol chemistryviews.orgrsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, increased yields, improved efficiency. | Pd(PPh3)4 in DMF/H2O nih.gov |

| Homogeneous Recyclable Catalysis | Catalyst dissolved in a green solvent (e.g., PEG-400) that is immiscible with extraction solvents. | Catalyst reusability, use of biodegradable solvents, simplified purification. | Ru(II) complex in PEG-400 |

| Solvent-Free Reactions | Reactions conducted in the absence of a solvent, often at room temperature. | Reduced waste, lower environmental impact, high efficiency. | Three-component reaction with Et3N tandfonline.com |

Exploration of New Biological Targets and Therapeutic Applications for this compound Derivatives

While isoquinoline derivatives are known for a wide range of pharmacological activities, ongoing research aims to identify novel biological targets and expand their therapeutic potential. The this compound core serves as a privileged scaffold for developing highly specific and potent inhibitors for various disease-related proteins.

Emerging therapeutic areas include:

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in cancer and inflammatory diseases. nih.govekb.eg Derivatives of the isoquinoline scaffold are being actively investigated as kinase inhibitors. For example, (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine has been identified as a highly selective and potent inhibitor of Rho-kinase, a target for cardiovascular diseases. nih.gov Other research has explored 4-methyl quinazoline (B50416) (an isomer of methylisoquinoline) derivatives as potent inhibitors of phosphoinositide 3-kinases alpha (PI3Kα), a key target in cancer therapy. researchgate.netbohrium.com

Neurodegenerative Diseases: The role of isoquinoline derivatives in neurodegenerative conditions like Parkinson's and Alzheimer's disease is a dual-edged sword, with some compounds acting as potential endogenous neurotoxins and others as neuroprotectants. nih.govdntb.gov.ua This complexity provides a rich area for research. A significant breakthrough is the discovery of 4-piperazine isoquinoline derivatives as potent, brain-permeable inhibitors of tau prion replication, which is a key pathological feature of Alzheimer's disease and other tauopathies. researchgate.net This opens a promising therapeutic avenue for these debilitating conditions.

| Derivative Class | Biological Target | Potential Therapeutic Application | Key Findings |

| Isoquinolinesulfonamides | Rho-kinase | Cardiovascular diseases (e.g., cerebral vasospasm) | (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine is a selective inhibitor with a Ki of 1.6 nM. nih.gov |

| 4-Piperazine Isoquinolines | Tau Prions | Alzheimer's disease and other tauopathies | Identified potent inhibitors (EC50 = 15 nM) with good brain penetration. researchgate.net |

| General Isoquinolines | Monoamine Oxidases (MAO), Complex I | Parkinson's Disease (neuroprotection) | Some derivatives show neuroprotective effects and act as reversible MAO inhibitors. nih.gov |

Integration of Advanced Analytical Techniques for Real-Time Monitoring of Reactions

To optimize the novel synthetic routes discussed previously, a detailed understanding of reaction kinetics, mechanisms, and the formation of intermediates is crucial. Process Analytical Technology (PAT) is becoming indispensable in modern chemical synthesis. The integration of advanced analytical techniques for real-time, in-situ monitoring allows for precise control over reaction parameters, leading to improved yields, purity, and safety.

Key techniques being integrated into isoquinoline synthesis include: